7-(Iodomethyl)-1,12-dimethyltetraphene
Description
7-(Iodomethyl)-1,12-dimethyltetraphene (CAS: 495552; MF: C₂₁H₁₇I; MW: 396.26) is a polycyclic aromatic hydrocarbon (PAH) derivative of benz[a]anthracene (tetraphene) with two methyl groups at positions 1 and 12 and an iodomethyl (-CH₂I) substituent at position 7 . The compound’s planar aromatic structure, combined with its halogenated and alkylated functional groups, confers unique physicochemical properties. The iodomethyl group serves as a reactive handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, making it valuable in synthetic organic chemistry and materials science. Its polar surface area (PSA) of 0 indicates high hydrophobicity, typical of unfunctionalized PAHs, which influences solubility and aggregation behavior .
Properties
CAS No. |
60786-50-7 |
|---|---|
Molecular Formula |
C21H17I |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
7-(iodomethyl)-1,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H17I/c1-13-6-5-7-15-10-11-18-19(12-22)17-9-4-3-8-16(17)14(2)21(18)20(13)15/h3-11H,12H2,1-2H3 |
InChI Key |
HDPMXYHDDUFVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C(C4=CC=CC=C4C(=C32)C)CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to structurally related PAHs and halogenated derivatives to highlight its distinct properties:
Research Findings and Analysis
Reactivity: The iodomethyl group in this compound provides a superior leaving group compared to non-halogenated analogs like 1,12-dimethyltetraphene. This facilitates Suzuki-Miyaura or Ullmann-type couplings, which are less feasible in the absence of a halogen .
Physicochemical Properties :
- The molecular weight (396.26) and extended aromatic system of this compound result in lower solubility in polar solvents compared to smaller PAHs like 9-(iodomethyl)anthracene (MW: 294.15) .
- Methyl groups at positions 1 and 12 increase lipophilicity, which may enhance aggregation in hydrophobic environments, a trait leveraged in organic semiconductor design .
Applications: Unlike non-halogenated PAHs (e.g., 1,12-dimethyltetraphene), the iodomethyl group enables precise functionalization for drug delivery systems or fluorescent probes. Compared to bromine analogs, iodine’s larger atomic radius and weaker C-I bond may favor radical-mediated reactions or photochemical applications .
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